

Synthesis of 2-methyl-2-(methylthio)propanal oxime: A Technical Guide

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Compound of Interest

Compound Name: Aldicarb-oxime

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(methylthio)propanal oxime, an important intermediate in the production of various agrochemicals, including the carbamate insecticide Aldicarb.[1][2] The document details a robust and scalable synthetic route commencing from isobutyraldehyde. This guide presents a step-by-step experimental protocol, a summary of quantitative data, and a visualization of the synthetic workflow, designed to be a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

2-methyl-2-(methylthio)propanal oxime is a key building block in the synthesis of several commercially significant compounds.[1][2] Its synthesis has been a subject of interest due to its role as the precursor to Aldicarb, a potent acetylcholinesterase inhibitor used as a systemic insecticide, acaricide, and nematicide.[3][4][5] The oxime itself also exhibits nematicidal properties.[1][2] This guide focuses on a well-documented synthetic pathway that utilizes readily available starting materials and offers high yields.

Synthetic Pathway Overview

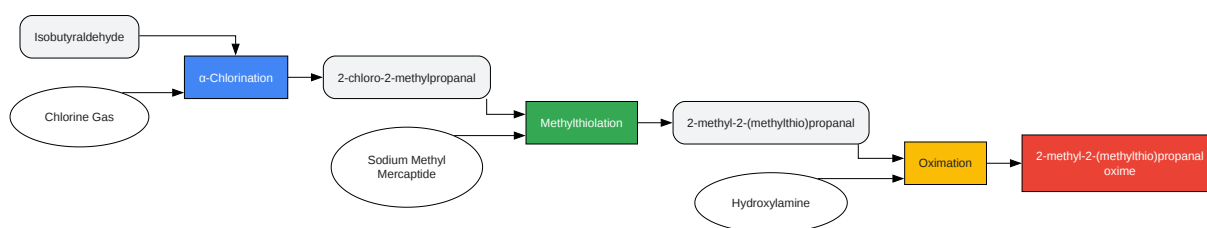
The primary and most detailed synthetic route for 2-methyl-2-(methylthio)propanal oxime begins with isobutyraldehyde and proceeds through a three-step sequence:

- α -Chlorination: Isobutyraldehyde is chlorinated to form 2-chloro-2-methylpropanal.
- Methylthiolation: The resulting α -chloro aldehyde undergoes nucleophilic substitution with sodium methyl mercaptide to yield 2-methyl-2-(methylthio)propanal.
- Oximation: The purified aldehyde is then reacted with hydroxylamine to produce the final product, 2-methyl-2-(methylthio)propanal oxime.

An alternative, though less detailed, synthesis route involves the reaction of isobutene with nitrosyl chloride, followed by treatment with sodium methyl sulfide.[3]

This guide will focus on the isobutyraldehyde-based route due to the availability of a more detailed experimental protocol.

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for 2-methyl-2-(methylthio)propanal oxime.

Experimental Protocols

The following protocols are based on a patented procedure and provide a detailed methodology for the synthesis of 2-methyl-2-(methylthio)propanal oxime from isobutyraldehyde. [6]

Step 1: α -Chlorination of Isobutyraldehyde

- Materials:
 - Isobutyraldehyde (99%): 72.2 g
 - 1,2-Dichloroethane: 44.8 g
 - Chlorine gas: 71 g
- Procedure:
 - In a reaction flask, combine isobutyraldehyde and 1,2-dichloroethane.
 - While stirring, bubble chlorine gas through the solution.
 - Maintain the reaction temperature between 10-15 °C.
 - After the reaction is complete, evaporate the solvent to obtain 2-chloro-2-methylpropanal as a clear, colorless liquid.

Step 2: Methylthiolation of 2-chloro-2-methylpropanal

- Materials:
 - 2-chloro-2-methylpropanal (98%): 54.3 g
 - 25% Sodium methyl mercaptide aqueous solution: 147 g
- Procedure:
 - Under vigorous stirring, add the 2-chloro-2-methylpropanal dropwise to the sodium methyl mercaptide solution.
 - Maintain the reaction temperature between 20-50 °C.

- After the addition is complete, allow the layers to separate.
- The organic layer is subjected to vacuum distillation. Collect the fraction at 90-94 °C under 150 mmHg to obtain 2-methyl-2-(methylthio)propanal as a clear, colorless liquid.

Step 3: Oximation of 2-methyl-2-(methylthio)propanal

- Materials:
 - 2-methyl-2-(methylthio)propanal (98%): 60.2 g
 - 25% Hydroxylamine sulfate solution: 196.8 g
- Procedure:
 - Combine 2-methyl-2-(methylthio)propanal and the hydroxylamine sulfate solution.
 - Maintain the reaction temperature between 50-80 °C for 3 hours.
 - After the reaction, allow the layers to separate.
 - The organic layer is subjected to vacuum distillation. Collect the fraction at 76-78 °C to obtain 2-methyl-2-(methylthio)propanal oxime as a clear, colorless, transparent liquid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-methyl-2-(methylthio)propanal oxime from isobutyraldehyde.^[6]

Step	Product	Reagents	Solvent	Temperature (°C)	Yield (%)	Purity (%)
1. α -Chlorination	2-chloro-2-methylpropanal	Isobutyraldehyde, Chlorine gas	1,2-Dichloroethane	10-15	73.3	98
2. Methylthiolation	2-methyl-2-(methylthio)propanal	2-chloro-2-methylpropanal, Sodium methyl mercaptide	Water	20-50	-	98
3. Oximation	2-methyl-2-(methylthio)propanal oxime	2-methyl-2-(methylthio)propanal, Hydroxylamine sulfate	Water	50-80	92.7	98

Note: The yield for the methylthiolation step was not explicitly provided in the source document.

Physicochemical Properties

The final product, 2-methyl-2-(methylthio)propanal oxime, exhibits the following properties:

Property	Value
Molecular Formula	C5H11NOS
Molar Mass	133.21 g/mol
Appearance	Colorless oily liquid, condenses to colorless crystals below 15 °C.[1][2]
Boiling Point	71 °C at 0.667 mPa[1][2]
Density	~1.037 g/cm ³ (estimate)[1]
Refractive Index	1.5216 (estimate)[1]
Solubility	Soluble in organic solvents like ethanol, benzene, and chloroalkanes; slightly soluble in water (2.7% - 3% at 27 °C).[1][2]

Health and Safety Considerations

2-methyl-2-(methylthio)propanal oxime is an intermediate in the synthesis of the highly toxic pesticide Aldicarb.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The starting materials and intermediates, particularly chlorine gas and sodium methyl mercaptide, are hazardous and should be handled with extreme care.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 2-methyl-2-(methylthio)propanal oxime. The described method, starting from isobutyraldehyde, is high-yielding and utilizes readily accessible reagents. The provided quantitative data and workflow visualization offer a clear and concise overview of the synthetic process, making this document a valuable resource for professionals in the fields of chemical synthesis and drug development.

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